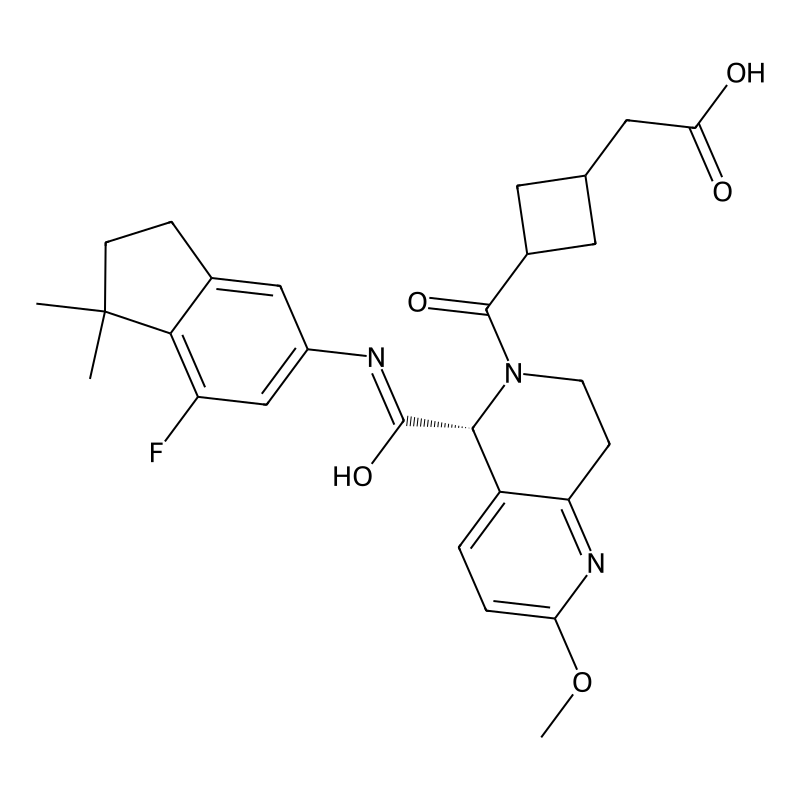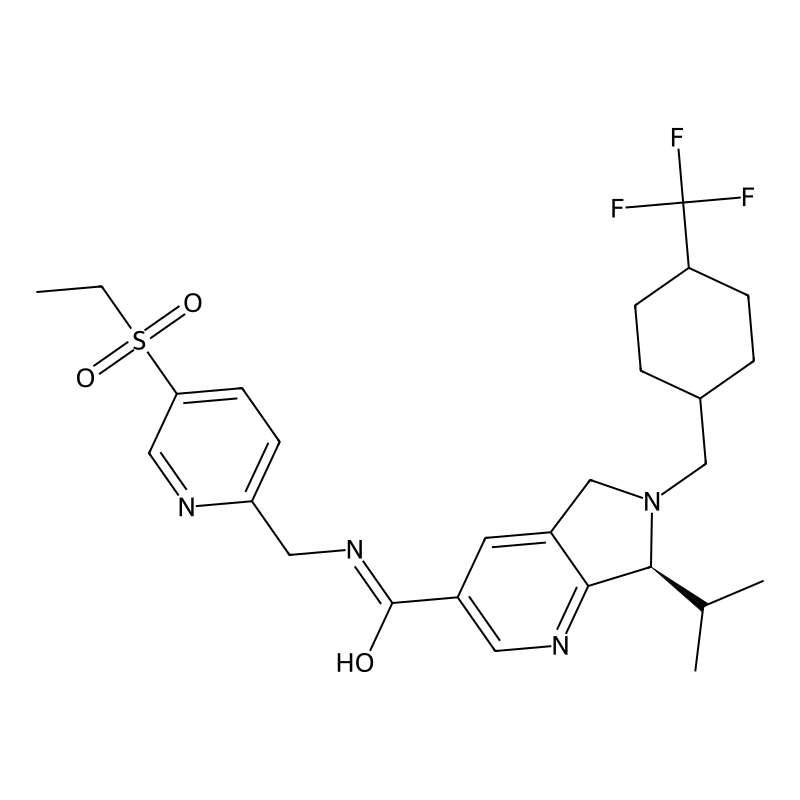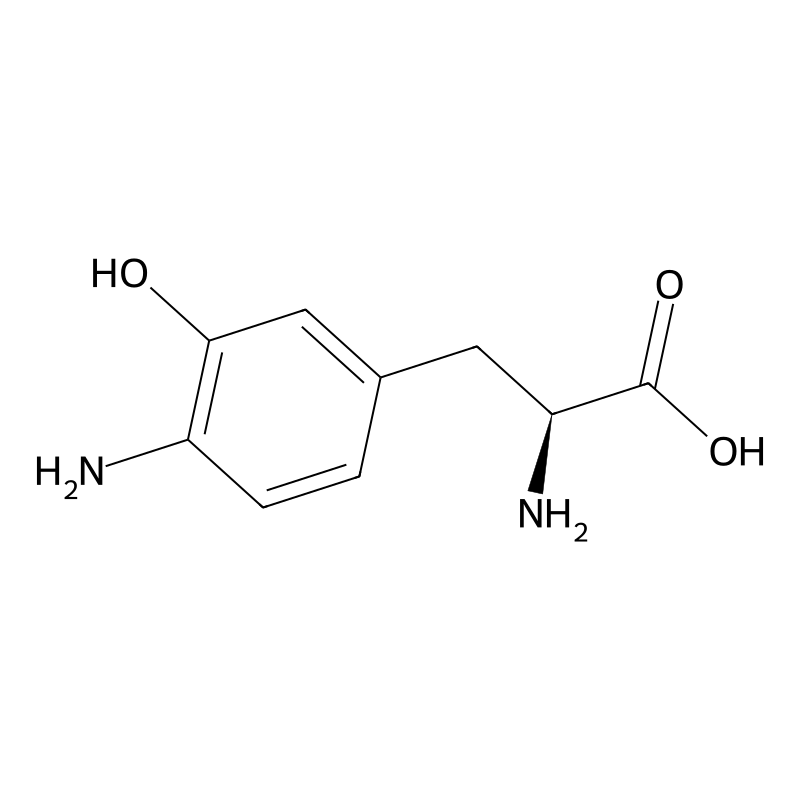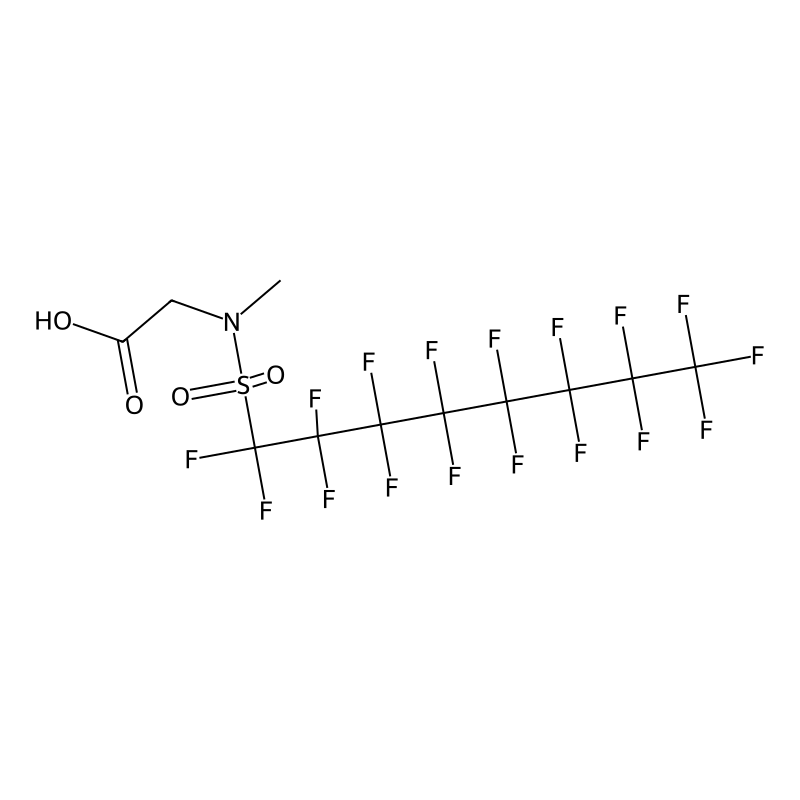4-(2-Hydroxyphenyl)-2-methoxyphenol
Catalog No.
S6613608
CAS No.
194160-07-1
M.F
C13H12O3
M. Wt
216.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
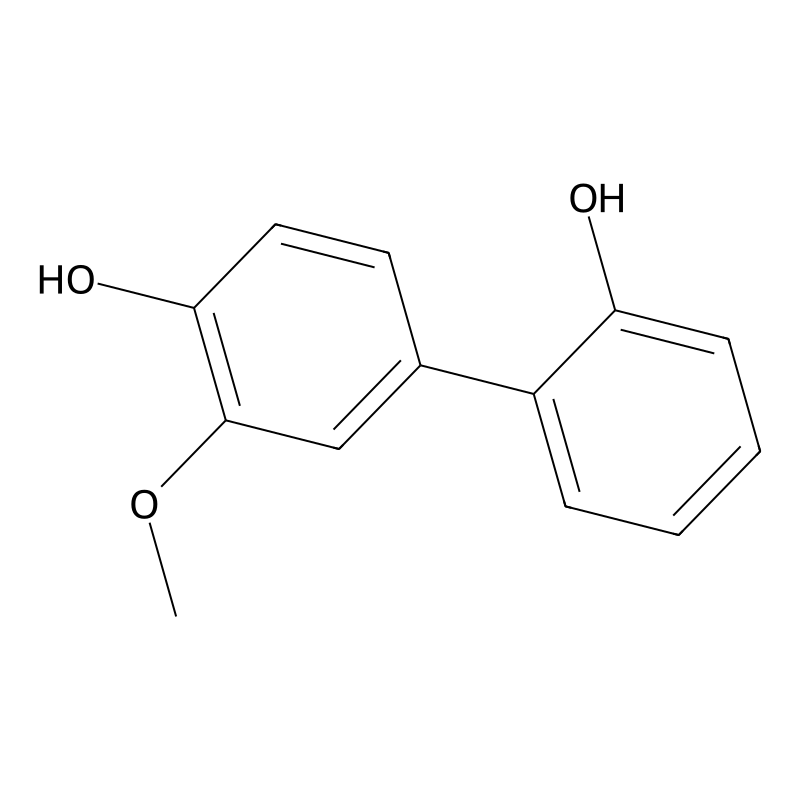
Content Navigation
CAS Number
194160-07-1
Product Name
4-(2-Hydroxyphenyl)-2-methoxyphenol
IUPAC Name
4-(2-hydroxyphenyl)-2-methoxyphenol
Molecular Formula
C13H12O3
Molecular Weight
216.23 g/mol
InChI
InChI=1S/C13H12O3/c1-16-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14/h2-8,14-15H,1H3
InChI Key
RBEIDHZHNXLKDL-UHFFFAOYSA-N
SMILES
COC1=C(C=CC(=C1)C2=CC=CC=C2O)O
Canonical SMILES
COC1=C(C=CC(=C1)C2=CC=CC=C2O)O
4-(2-Hydroxyphenyl)-2-methoxyphenol, also known as BHPP, is a chemical compound with a wide range of applications in research and industry. It has attracted significant attention due to its unique properties and potential for use in various fields. This paper aims to provide an overview of BHPP from different perspectives, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, and potential implications in various fields of research and industry.
4-(2-Hydroxyphenyl)-2-methoxyphenol, also known as 4-(2-Hydroxyphenyl)-2-methoxyphenol, is an organic compound containing two aromatic rings, a methoxy group, and a hydroxyl group. It has a molecular formula of C14H12O3, and its molecular weight is 228.24 g/mol. 4-(2-Hydroxyphenyl)-2-methoxyphenol is a white crystal or powder that is soluble in organic solvents such as methanol and ethanol. 4-(2-Hydroxyphenyl)-2-methoxyphenol is a precursor to several pharmaceuticals, agrochemicals, and polymers. It is also used as a food preservative and antioxidant.
4-(2-Hydroxyphenyl)-2-methoxyphenol is a solid at room temperature with a melting point of 146-150°C. It has a boiling point of 335.5°C and a density of 1.26 g/cm3. 4-(2-Hydroxyphenyl)-2-methoxyphenol is relatively stable under normal conditions, but it can undergo degradation when exposed to heat, light, or air. It is believed to have antioxidant properties due to its ability to scavenge free radicals.
4-(2-Hydroxyphenyl)-2-methoxyphenol can be synthesized using various methods, including the condensation of 2-methoxyphenol with 2-hydroxybenzaldehyde. The product can be purified using recrystallization or chromatography. 4-(2-Hydroxyphenyl)-2-methoxyphenol can be characterized using various techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
Several analytical methods can be used to determine the purity and concentration of 4-(2-Hydroxyphenyl)-2-methoxyphenol, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and UV-Vis spectroscopy. These methods can also be used to determine the degradation of 4-(2-Hydroxyphenyl)-2-methoxyphenol under different conditions.
4-(2-Hydroxyphenyl)-2-methoxyphenol has shown promise as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. It has also demonstrated antifungal and antibacterial activity against various pathogens. 4-(2-Hydroxyphenyl)-2-methoxyphenol has been shown to inhibit the production of reactive oxygen species (ROS) and the activation of nuclear factor-kappa B (NF-kB) in vitro.
Studies have shown that 4-(2-Hydroxyphenyl)-2-methoxyphenol has low acute toxicity and is relatively safe for human consumption. However, it can cause skin irritation and other adverse effects when handled improperly. 4-(2-Hydroxyphenyl)-2-methoxyphenol should be handled with caution, and safety guidelines should be followed when working with this compound.
4-(2-Hydroxyphenyl)-2-methoxyphenol has been used in various scientific experiments, including the synthesis of novel anticancer compounds, the production of antioxidants, and the development of biodegradable polymers. It has also been used as a food preservative and anti-inflammatory agent.
Research on 4-(2-Hydroxyphenyl)-2-methoxyphenol is ongoing, with new applications and uses being discovered regularly. Scientists are exploring the potential of 4-(2-Hydroxyphenyl)-2-methoxyphenol as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.
4-(2-Hydroxyphenyl)-2-methoxyphenol has potential applications in various fields, including pharmaceuticals, food preservation, and agriculture. Its antioxidant properties make it particularly useful in preventing the degradation of food products and extending their shelf life. 4-(2-Hydroxyphenyl)-2-methoxyphenol can also be used as a building block for the production of polymers, coatings, and adhesives.
Despite the promising potential of 4-(2-Hydroxyphenyl)-2-methoxyphenol, there are limitations to its use. Its poor solubility in water can limit its applications in certain fields, and its high cost of production can hinder its widespread use. Future research should focus on developing more efficient and cost-effective methods for synthesizing 4-(2-Hydroxyphenyl)-2-methoxyphenol and exploring its potential applications in fields such as renewable energy and environmental remediation.
In conclusion, 4-(2-Hydroxyphenyl)-2-methoxyphenol is a chemical compound with unique properties that make it valuable in various fields of research and industry. Its antioxidant, anticancer, and antimicrobial properties make it particularly useful in the development of new therapeutic agents, food preservatives, and pesticides. Ongoing research into the synthesis, characterization, and applications of 4-(2-Hydroxyphenyl)-2-methoxyphenol is essential for unlocking its full potential and addressing the challenges that remain.
XLogP3
2.8
Hydrogen Bond Acceptor Count
3
Hydrogen Bond Donor Count
2
Exact Mass
216.078644241 g/mol
Monoisotopic Mass
216.078644241 g/mol
Heavy Atom Count
16
Dates
Modify: 2023-11-23
Explore Compound Types
Get ideal chemicals from 750K+ compounds



